molecular formula C17H15NO3 B151307 7-(Benzyloxy)-6-methoxyquinolin-4-ol CAS No. 849217-23-8

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Cat. No. B151307
M. Wt: 281.3 g/mol
InChI Key: OXRDTRDGXMHOOV-UHFFFAOYSA-N
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Description

The compound 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a synthetic organic molecule that is of interest due to its potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a common motif in many pharmacologically active compounds. The presence of methoxy and benzyloxy substituents can significantly influence the molecule's chemical behavior and biological activity .

Synthesis Analysis

The synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol involves multiple steps starting from readily available starting materials such as vanillin. The process includes benzylation, nitration, oxidation, reduction, and cyclization steps . The synthesis route is designed to introduce the benzyloxy and methoxy groups at specific positions on the quinoline ring. The overall yield and the influence of reaction conditions such as reagent amounts, temperature, and time are critical factors that are optimized to improve the synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, X-ray diffraction data of similar compounds have shown that they can crystallize in different space groups with well-defined unit-cell parameters . These structural analyses provide insights into the molecular conformation and the potential for intermolecular interactions, which are important for understanding the compound's behavior in a solid state .

Chemical Reactions Analysis

The reactivity of compounds similar to 7-(Benzyloxy)-6-methoxyquinolin-4-ol has been studied in various chemical reactions. For example, methoxy- and benzyloxy-substituted isoquinolines have been metalated and then trapped with aromatic aldehydes to yield aryl(isoquinolin-1-yl)carbinols, which serve as intermediates for further chemical transformations . Additionally, the thermal isomerization and reactions with organic and hydrohalic acids of related tetrahydroisoquinolines have been explored, providing valuable information on the stereochemical aspects of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and related compounds are influenced by their molecular structures. The presence of electron-donating methoxy groups and the electron-withdrawing benzyloxy group can affect the compound's acidity, basicity, solubility, and stability. The NMR spectral data can be used to differentiate isomeric compounds and to determine the position of substituents on the isoquinoline ring . These properties are essential for the compound's potential applications in drug design and development.

Scientific Research Applications

1. Liquid-Crystalline Compounds

  • Application Summary: This compound has been used in the synthesis of new liquid-crystalline compounds based on terminal benzyloxy group . These materials are developed from rod-like Schiff base .
  • Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, In, are prepared and investigated . The length of the terminal alkyloxy chain (n) varies amongst the compounds in the series .
  • Results: Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed . The theoretical computations revealed that the length of the alkyl side chain influences the zero-point energy, reactivity and other estimated thermodynamic parameters of benzoyloxy/azomethine derivatives .

2. Cholinesterases and Monoamine Oxidase B Inhibitors

  • Application Summary: This compound has been used in the development of multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
  • Methods of Application: A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying these inhibitors . Single-point modifications at the benzyloxy or at the basic moiety were studied .
  • Results: The results of this research are not explicitly mentioned in the source .

3. Synthesis of Vandetanib

  • Application Summary: This compound has been used in the synthesis of Vandetanib , a medication used for the treatment of certain types of cancer.
  • Methods of Application: The compound was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination .
  • Results: The total yield of the five steps was 29.2% .

4. Synthesis of Benzofuran Rings

  • Application Summary: This compound has been used in the total synthesis of natural products containing benzofuran rings .
  • Methods of Application: The synthesis involves several steps, including the use of 1-benzyloxy-3-(diacetoxyiodo)benzene .
  • Results: The results of this research are not explicitly mentioned in the source .

5. Synthesis of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline

  • Application Summary: This compound has been used in the synthesis of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline .
  • Methods of Application: The synthesis process is not explicitly mentioned in the source .
  • Results: The structure of the synthesized compound was confirmed by 1 H NMR and MS spectrum . The total yield of the synthesis was 29.2% .

6. Total Synthesis of Natural Products Containing Benzofuran Rings

  • Application Summary: This compound has been used in the total synthesis of natural products containing benzofuran rings .
  • Methods of Application: The synthesis involves several steps, including the use of 1-benzyloxy-3-(diacetoxyiodo)benzene .
  • Results: The results of this research are not explicitly mentioned in the source .

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards it may pose .

Future Directions

This involves understanding the potential future applications and research directions for the compound .

properties

IUPAC Name

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDTRDGXMHOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Synthesis routes and methods I

Procedure details

5-((3-Benzyloxy-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 26 mmol) was rapidly added to phenyl ether (150 ml) heated at reflux. The mixture maintained a vigorous reflux for 5 minutes, and was allowed to cool to 45° C. then poured into petroleum ether. The resulting solid was collected by filtration and purified by column chromatography eluting with methylene chloride/methanol (95/5 followed by 90/10 and 85/5) to give 7-benzyloxy-6-methoxy-1,4-dihydroquinolin-4-one (6 g, 82%) as a yellow solid.
Name
5-((3-Benzyloxy-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]-1-ethanone (24.95 g) was dissolved in tetrahydrofuran (450 ml), and sodium methoxide (24.87 g) was added to the solution. The mixture was stirred at room temperature for one hr. Ethyl formate (37.07 ml) was then added thereto, and the mixture was stirred at room temperature for 2 hr. Water (150 ml) was then added thereto, and the mixture was stirred overnight. The reaction solution was adjusted to pH 4 by the addition of concentrated sulfuric acid at 0° C. Water was added thereto, and the mixture was extracted with chloroform. The chloroform layer was dried over sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by chromatography on silica gel by development with chloroform/methanol (10/1) to give 17.16 g (yield 66%) of the title compound.
Quantity
24.95 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
24.87 g
Type
reactant
Reaction Step Two
Quantity
37.07 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
66%

Synthesis routes and methods III

Procedure details

A mixture of sodium methylate (270 mmol, 14.75 g, favorable prepared from sodium metal and methanol before use), 1,2-dimeythoxyethane (122 ml) and 1-(2-amino-4-benzyloxy-5-methoxy-phenyl)-ethanone (6.68 g 24 mmol) was stirred at 0° C. for 1 hour. Ethyl formate (10.7 ml, 9.81 g, 132 mmol) was added to the reaction mixture, that was allowed to come to room temperature and stirred for further 4 hours. The mixture was diluted with water (50 ml) and acidified to pH 1 by adding hydrochloric acid (1N, 185 ml). The precipitate was filtered, washed with water and dried to give 6.51 g of product [D]. Yield: 94%.
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-6-methoxyquinolin-4-ol
Reactant of Route 2
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7-(Benzyloxy)-6-methoxyquinolin-4-ol
Reactant of Route 3
7-(Benzyloxy)-6-methoxyquinolin-4-ol
Reactant of Route 4
7-(Benzyloxy)-6-methoxyquinolin-4-ol
Reactant of Route 5
7-(Benzyloxy)-6-methoxyquinolin-4-ol
Reactant of Route 6
7-(Benzyloxy)-6-methoxyquinolin-4-ol

Citations

For This Compound
3
Citations
J Gras - Drugs of the Future, 2015 - access.portico.org
… Condensation of naphthamide (V) with the aryl chloride (VI)—obtained by chlorination of 7-benzyloxy-6-methoxyquinolin-4-ol (VII) with POCl3 in CH2Cl2— using DMAP in refluxing …
Number of citations: 2 access.portico.org
T Chen, LS Zhuo, PF Liu, WR Fang, YM Li… - European Journal of …, 2020 - Elsevier
A series of 1,6-naphthyridinone-based MET kinase inhibitors bearing quinoline moiety in block A were designed and synthesized based on the structures of Cabozantinib and our …
Number of citations: 16 www.sciencedirect.com
E Kim, KS Yang, R Weissleder - PLoS One, 2013 - journals.plos.org
The hepatocyte growth factor receptor (MET) is a receptor tyrosine kinase (RTK) that has emerged as an important cancer target. Consequently, a number of different inhibitors varying …
Number of citations: 17 journals.plos.org

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